5-Amino-2-methyloxazole-4-carbohydrazide
Description
Significance of the Isoxazole (B147169) Core Structure in Organic Synthesis and Heterocyclic Chemistry
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement makes it an electron-rich azole that serves as a foundational scaffold in a vast array of chemical applications. wikipedia.org In organic synthesis, the isoxazole nucleus is a versatile building block. Its synthesis can be achieved through various methods, most notably via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnanobioletters.com This flexibility in synthesis allows for the creation of a wide array of substituted isoxazole derivatives. researchgate.net
The significance of the isoxazole core extends deeply into medicinal chemistry, where it is recognized as a "privileged structure." nih.govrsc.org This is due to its presence in numerous compounds exhibiting a wide spectrum of biological activities. nih.gov The isoxazole moiety is a key component in various pharmacologically active molecules, contributing to their therapeutic effects. sphinxsai.comijpca.org Its chemical properties allow it to act as a bioisostere for other functional groups, enhancing molecular diversity and enabling the fine-tuning of pharmacological profiles. rsc.org Researchers continue to explore new synthetic strategies and structural modifications of the isoxazole ring to develop novel compounds for various applications. researchgate.netrsc.org
Contextualization of 5-Amino-2-methyloxazole-4-carbohydrazide within the Isoxazole Chemical Landscape
This compound belongs to a specific class of substituted isoxazoles. Its structure is characterized by three key functional groups attached to the 2, 4, and 5 positions of the oxazole (B20620) ring: a methyl group, a carbohydrazide (B1668358) group, and an amino group, respectively. The carbohydrazide functional group (-CONHNH2) is particularly significant as it is a common precursor for the synthesis of other heterocyclic systems and derivatives. ajgreenchem.com
This compound is a derivative of the corresponding carboxylic acid or its ester, such as ethyl 5-amino-2-methyloxazole-4-carboxylate. bldpharm.comchemsrc.com The conversion from an ester to a carbohydrazide is a standard synthetic transformation, typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com This places this compound as a key intermediate in the elaboration of more complex molecular architectures built upon the isoxazole scaffold. Its structure, featuring both a nucleophilic amino group and a reactive carbohydrazide moiety, makes it a valuable synthon for combinatorial chemistry and the development of compound libraries.
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound and its close analogues has primarily focused on leveraging its structural features for the synthesis of new chemical entities with potential biological activity. One significant area of investigation is in the field of antimicrobial agents. A study evaluating a series of substituted isoxazole-4-carbohydrazide (B1627501) derivatives for antibacterial activity found that these compounds generally exhibited weak to mild activity against several Gram-positive and Gram-negative bacterial strains. researchgate.net This line of research aims to expand the library of isoxazole derivatives with potential biological applications. researchgate.net
Another important research trajectory involves using the core structure as a scaffold for creating more complex molecules. The related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been explored as a novel unnatural β-amino acid for solid-phase peptide synthesis. mdpi.com This highlights the potential of the 5-amino-isoxazole-4-substituted framework to be incorporated into peptidomimetics and other complex structures. The carbohydrazide derivative itself is a prime candidate for condensation reactions with various aldehydes and ketones to form hydrazones, which are another class of compounds with extensive chemical and biological interest. These research paths underscore the compound's role as a versatile intermediate in synthetic and medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of the Isoxazole Core
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,2-Oxazole | wikipedia.orgijpca.org |
| Molecular Formula | C₃H₃NO | wikipedia.orgijpca.org |
| Molar Mass | 69.06 g/mol | wikipedia.orgijpca.org |
| Density | 1.075 g/mL | wikipedia.orgijpca.org |
| Boiling Point | 95 °C (203 °F; 368 K) | wikipedia.orgijpca.org |
| Acidity (pKa) | -3.0 (of conjugate acid) | wikipedia.org |
Table 2: Key Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| Isoxazole | C₃H₃NO | Core heterocyclic structure. wikipedia.org |
| This compound | C₅H₈N₄O₂ | The subject of this article. |
| Ethyl 5-amino-2-methyloxazole-4-carboxylate | C₇H₁₀N₂O₃ | A synthetic precursor to the carbohydrazide. bldpharm.comchemsrc.com |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid | C₅H₆N₂O₃ | A related compound used in peptide synthesis. mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
99419-09-7 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-amino-2-methyl-1,3-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-3(4(6)11-2)5(10)9-7/h6-7H2,1H3,(H,9,10) |
InChI Key |
CUQVAKVWCUYGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Methyloxazole 4 Carbohydrazide
Strategies for Isoxazole (B147169) Ring Construction Relevant to the 5-Amino-2-methyloxazole Scaffold
The construction of the 5-amino-2-methyloxazole ring system is a critical step in the synthesis of the title compound. While various methods exist for the synthesis of substituted oxazoles, a particularly relevant strategy involves the cyclization of a suitably functionalized acyclic precursor. One common approach is the reaction of an α-haloketone with an amide, a method known for its versatility in forming the oxazole (B20620) ring. However, for the specific 5-amino-2-methyl substitution pattern, a more tailored approach is often necessary.
A prevalent strategy for constructing similar 5-amino-isoxazole scaffolds involves the reaction of a β-enamino nitrile with hydroxylamine (B1172632). This method provides a regioselective route to the desired isomer. The key is the initial formation of an activated enoate intermediate which can then undergo cyclization. While direct literature for the 2-methyloxazole (B1590312) is scarce, the synthesis of the analogous 3-methylisoxazole (B1582632) provides a well-established blueprint. This analogous synthesis proceeds via the reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine, indicating that a similar strategy could be employed for the 2-methyl variant by utilizing an appropriate precursor.
Precursor Synthesis and Functionalization Pathways
The successful synthesis of 5-Amino-2-methyloxazole-4-carbohydrazide hinges on the efficient preparation of key precursors and intermediates. This section details the synthesis of the necessary building blocks and their transformation into the core isoxazole structure.
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate and Analoguesnih.gov
A crucial precursor for the construction of the 5-amino-isoxazole ring is ethyl 2-cyano-3-ethoxybut-2-enoate. This intermediate is typically prepared through a condensation reaction. A common method involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoacetate in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP). The reaction is generally heated to drive off the ethanol (B145695) formed, thus pushing the equilibrium towards the product.
| Reactants | Catalyst | Conditions | Product |
| Ethyl cyanoacetate, Triethyl orthoacetate | DMAP (catalytic) | 110 °C, removal of ethanol | Ethyl 2-cyano-3-ethoxybut-2-enoate |
This method provides a reliable route to the desired enoate, which possesses the necessary functionalities for the subsequent cyclization step.
Intermediate Formation: 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Synthesisnih.gov
With the precursor, ethyl 2-cyano-3-ethoxybut-2-enoate, in hand, the next step is the construction of the isoxazole ring and subsequent hydrolysis to the carboxylic acid. This is typically achieved in a two-step, one-pot procedure. The enoate is first treated with hydroxylamine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. This reaction leads to the formation of ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.
Following the formation of the ester, the reaction mixture is then subjected to basic hydrolysis, for instance, by heating with an aqueous solution of sodium hydroxide (B78521). Acidification of the reaction mixture then precipitates the desired 5-amino-3-methyl-4-isoxazolecarboxylic acid.
| Intermediate | Reagents | Conditions | Product |
| Ethyl 2-cyano-3-ethoxybut-2-enoate | 1. EtONa, NH₂OH·HCl in EtOH, 24h, RT | 2. 10% NaOH (aq), 70 °C, then HCl to pH 4 | 5-Amino-3-methyl-4-isoxazolecarboxylic acid |
This sequence provides an effective pathway to the core isoxazole carboxylic acid intermediate.
Conversion Approaches to the Carbohydrazide (B1668358) Moiety
The final stage in the synthesis of this compound is the conversion of the carboxylic acid or its ester derivative into the corresponding carbohydrazide. This transformation is a crucial step that introduces the reactive hydrazide functionality.
Hydrazinolysis of Ester Precursors
The most direct and widely used method for the preparation of carbohydrazides is the hydrazinolysis of the corresponding ester. In this reaction, the ester, in this case, ethyl 5-amino-2-methyloxazole-4-carboxylate, is treated with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in a protic solvent such as ethanol and may be heated to facilitate the conversion. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the carbohydrazide.
Optimized Reaction Conditions for Hydrazide Formation
The efficiency of the hydrazinolysis reaction can be influenced by several factors, including temperature, reaction time, and the ratio of reactants. To ensure a high yield of the desired carbohydrazide and minimize the formation of by-products, optimization of these conditions is often necessary.
Generally, an excess of hydrazine hydrate is used to drive the reaction to completion. The reaction can be performed at room temperature over a longer period or at reflux for a shorter duration. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.
| Starting Material | Reagent | Solvent | Conditions | Product |
| Ethyl 5-amino-2-methyloxazole-4-carboxylate | Hydrazine hydrate | Ethanol | Reflux | This compound |
This straightforward conversion provides an efficient route to the final target compound, this compound.
Sustainable and Efficient Synthetic Routes for the Compound
In the pursuit of environmentally benign and resource-efficient chemical processes, modern synthetic chemistry has seen a shift towards the development of sustainable methodologies. For the synthesis of this compound, a promising and efficient route is a two-step process commencing with the formation of an ethyl ester precursor, followed by its conversion to the desired carbohydrazide. A particularly noteworthy sustainable method for the synthesis of the core 5-aminooxazole structure involves a calcium-catalyzed reaction. qub.ac.uknih.govnih.gov
This modern approach utilizes a calcium-catalyzed elimination-cyclization reaction between an N-acyl-N,O-acetal and an isocyanide. qub.ac.uknih.govnih.gov This method is characterized by its modularity, rapid reaction times (often under 30 minutes), and high yields. qub.ac.uknih.govnih.gov The use of an earth-abundant and non-toxic calcium catalyst, along with ethyl acetate (B1210297) as a solvent, significantly enhances the green credentials of this synthesis. qub.ac.uknih.govnih.gov Furthermore, the by-products of this reaction are environmentally benign alcohols. qub.ac.uknih.govnih.gov
The general reaction scheme for this sustainable synthesis of a 5-aminooxazole, which is the core of the target molecule, is depicted below:
General Scheme for Calcium-Catalyzed Synthesis of 5-Aminooxazoles qub.ac.uknih.govnih.gov
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Product |
| N-acyl-N,O-acetal | Isocyanide | Ca(NTf₂)₂ / nBu₄NPF₆ | Ethyl Acetate | 80 °C | 5-Aminooxazole |
To apply this methodology to the synthesis of the precursor for this compound, that is ethyl 5-amino-2-methyloxazole-4-carboxylate, one would start with the appropriate N-acyl-N,O-acetal and an isocyanoacetate. The subsequent and final step in the synthesis of this compound is the conversion of the ethyl ester to the carbohydrazide. This is a well-established and efficient transformation typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.
The following table outlines the proposed sustainable and efficient two-step synthesis for this compound:
Proposed Two-Step Synthesis of this compound
| Step | Starting Materials | Reagents | Key Transformation | Product |
| 1 | N-acetyl-N,O-acetal, Ethyl isocyanoacetate | Ca(NTf₂)₂, nBu₄NPF₆, Ethyl Acetate | Calcium-catalyzed [3+2] cycloaddition | Ethyl 5-amino-2-methyloxazole-4-carboxylate |
| 2 | Ethyl 5-amino-2-methyloxazole-4-carboxylate | Hydrazine hydrate, Ethanol | Nucleophilic acyl substitution | This compound |
This proposed route is advantageous due to its adherence to several principles of green chemistry, including the use of a non-toxic catalyst, generation of benign by-products, and high reaction efficiency. The modularity of the calcium-catalyzed step also allows for the potential synthesis of a variety of substituted 5-aminooxazoles by varying the starting N-acyl-N,O-acetal and isocyanide. qub.ac.uknih.govnih.gov
Chemical Reactivity and Transformation Studies of 5 Amino 2 Methyloxazole 4 Carbohydrazide
Reactivity of the Carbohydrazide (B1668358) Functional Group
The carbohydrazide group is the most prominent site for the initial functionalization of the parent molecule. Its terminal primary amine (-NH₂) is highly nucleophilic, making it susceptible to reactions with various electrophiles, particularly carbonyl compounds and acylating agents.
A fundamental reaction of 5-Amino-2-methyloxazole-4-carbohydrazide is its condensation with aldehydes and ketones. This reaction proceeds via nucleophilic addition of the terminal amino group of the hydrazide to the electrophilic carbonyl carbon. This addition forms an unstable tetrahedral intermediate known as a hemiaminal. mdpi.com Subsequent spontaneous dehydration (elimination of a water molecule) yields a stable product characterized by a carbon-nitrogen double bond (C=N), known as a hydrazone or, more specifically, an N-acylhydrazone. researchgate.netnih.gov
The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a small amount of acid. nih.gov A wide range of aromatic and heterocyclic aldehydes and ketones can be employed, leading to a diverse library of hydrazone derivatives. who.intresearchgate.net These reactions are generally high-yielding and form the basis for further synthetic modifications or for the direct study of the products' biological properties. researchgate.net
Table 1: Representative Condensation Reactions
| Carbonyl Compound | Product Structure | Product Name |
| Benzaldehyde | 5-Amino-N'-benzylidene-2-methyloxazole-4-carbohydrazide | |
| 4-Chlorobenzaldehyde | 5-Amino-N'-(4-chlorobenzylidene)-2-methyloxazole-4-carbohydrazide | |
| Acetophenone | 5-Amino-2-methyl-N'-(1-phenylethylidene)oxazole-4-carbohydrazide |
The nucleophilic terminal amine of the hydrazide group readily reacts with acylating and sulfonylating agents. Acylation with reagents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields N,N'-diacylhydrazine derivatives. For instance, reaction with acetyl chloride would produce N'-(5-amino-2-methyloxazole-4-carbonyl)acetohydrazide.
Table 2: General Acylation and Sulfonylation Reactions
| Reagent | Reagent Class | General Product |
| Acetyl Chloride | Acyl Halide | N'-Acyl-5-amino-2-methyloxazole-4-carbohydrazide |
| Benzoyl Chloride | Acyl Halide | N'-Benzoyl-5-amino-2-methyloxazole-4-carbohydrazide |
| p-Toluenesulfonyl Chloride | Sulfonyl Halide | N'-(p-tolylsulfonyl)-5-amino-2-methyloxazole-4-carbohydrazide |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The strategic placement of the 5-amino group adjacent to the 4-carbohydrazide function makes this molecule an ideal substrate for annulation reactions, where a new ring is fused onto the oxazole (B20620) core. These reactions often utilize both the amino group and the hydrazide moiety to build diverse heterocyclic systems.
This compound is a key precursor for the synthesis of oxazolo[5,4-d]pyrimidinones. mdpi.comnih.gov This transformation involves the construction of a pyrimidine (B1678525) ring fused to the 4,5-positions of the oxazole. A common method to achieve this is through reaction with β-ketoesters, such as ethyl acetoacetate. nih.gov The reaction mechanism typically involves an initial condensation between the 5-amino group of the oxazole and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization where the hydrazide nitrogen attacks the remaining ester carbonyl, leading to the elimination of ethanol and water and the formation of the fused bicyclic system. nih.govnih.gov This synthetic route provides access to compounds that are structural analogs of purine (B94841) bases. mdpi.com
The carbohydrazide functional group is a classic starting point for the synthesis of five-membered aromatic heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govjocpr.com
1,3,4-Thiadiazole (B1197879) Synthesis: A well-established method involves the reaction of the carbohydrazide with carbon disulfide in a basic alcoholic solution (e.g., potassium hydroxide (B78521) in ethanol). rjptonline.org This reaction forms an intermediate potassium dithiocarbazinate salt, which upon intramolecular cyclization with the elimination of water, yields the corresponding 5-mercapto-1,3,4-thiadiazole derivative. dergipark.org.tr
1,2,4-Triazole Synthesis: The synthesis of a fused triazole ring often begins with the conversion of the hydrazide to a thiosemicarbazide (B42300). This is achieved by reacting this compound with an isothiocyanate, such as phenyl isothiocyanate. tijer.org The resulting N-phenylthiosemicarbazide intermediate can then be cyclized. Treatment with a base, like aqueous sodium hydroxide, induces intramolecular cyclization via the elimination of water to afford a 4-phenyl-5-mercapto-1,2,4-triazole derivative. tijer.org
Table 3: Synthesis of Triazole and Thiadiazole Derivatives
| Reagent(s) | Key Intermediate | Final Heterocycle |
| 1. Phenyl isothiocyanate 2. NaOH (aq), Reflux | N'-(phenylcarbamothioyl)carbohydrazide | 4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole derivative |
| 1. CS₂, KOH/EtOH 2. H₃O⁺ | Potassium dithiocarbazinate | 5-thioxo-4,5-dihydro-1,3,4-thiadiazole derivative |
The reactivity of this compound extends to the formation of other fused systems, such as oxazolo[5,4-e] researchgate.netnih.govmdpi.comtriazines. This can be accomplished through reaction with α-haloketones, for example, phenacyl bromide (α-bromoacetophenone).
This reaction is analogous to the synthesis of triazolo[3,4-b] nih.govmdpi.comchemistryjournal.netthiadiazines from related 4-amino-3-mercapto-1,2,4-triazole precursors. chemicaljournal.in The transformation likely proceeds via initial S-alkylation on the thione or N-alkylation on the hydrazide, followed by intramolecular cyclization. In the case of the oxazole carbohydrazide, the reaction would involve initial N-alkylation of the terminal amino group of the hydrazide by the α-haloketone. The subsequent step would be a cyclizative condensation between the newly formed secondary amine and the 5-amino group of the oxazole ring, leading to the formation of the fused six-membered triazine ring. This pathway provides a route to more complex, polycyclic heterocyclic structures.
Reactions Involving the 5-Amino Group on the Isoxazole (B147169) Ring
The 5-amino group of the isoxazole ring in derivatives of this compound generally exhibits reduced nucleophilicity compared to typical aromatic amines. This diminished reactivity is attributed to the electron-withdrawing nature of the isoxazole ring and the potential for the amino group to exhibit imidic character. rsc.org Consequently, this group can be selectively unreactive under certain reaction conditions.
For instance, in the synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, the reaction with various carbonyl compounds proceeds via nucleophilic addition at the terminal primary amine of the carbohydrazide group, while the 5-amino group on the isoxazole ring remains inactive under the specified reaction conditions. nih.gov Similarly, studies on the related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, have shown that the 5-amino group is unreactive towards the formation of an Fmoc-protected derivative under standard peptide synthesis conditions. rsc.org
Despite its generally low reactivity, the 5-amino group can participate in certain chemical transformations under specific catalytic conditions. A notable example is the chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds. nih.govacs.org In the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction can proceed via N-H insertion to yield α-amino acid derivatives of N-isoxazoles. nih.gov This demonstrates that with the appropriate choice of reagents and catalysts, the 5-amino group can be functionalized.
Another potential reaction for primary aromatic amines is diazotization. organic-chemistry.orgbyjus.comlibretexts.org This process involves the reaction with nitrous acid to form a diazonium salt, which can then be used as an intermediate in various substitution reactions. organic-chemistry.org While specific studies on the diazotization of this compound were not found, this remains a plausible transformation for the 5-amino group, potentially leading to a range of substituted isoxazole derivatives.
The reactivity of the 5-amino group in related 5-aminoisoxazole systems has also been explored in multicomponent reactions. For instance, 5-amino-3-methylisoxazole (B44965) can react with aromatic aldehydes and various 1,3-dicarbonyl compounds under microwave irradiation to form isoxazolo[5,4-b]pyridines. frontiersin.org These reactions highlight the potential of the 5-amino group to participate in cyclization and condensation reactions to build more complex heterocyclic frameworks.
Table 1: Reactivity of the 5-Amino Group in Isoxazole Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reactivity of 5-Amino Group | Reference(s) |
| Reaction with Carbonyls | Aromatic aldehydes, In(OTf)₃ catalyst | Imine derivatives (at the hydrazide) | Inactive | nih.gov |
| Fmoc Protection | Standard peptide synthesis conditions | Fmoc-protected derivative | Unreactive | rsc.org |
| N-H Insertion | α-Diazocarbonyl compounds, Rh₂(Oct)₄ catalyst | α-Amino acid derivatives | Reactive | nih.gov |
| Multicomponent Reaction | Aromatic aldehydes, 1,3-dicarbonyls, MW irradiation | Isoxazolo[5,4-b]pyridines | Reactive | frontiersin.org |
Electrophilic and Nucleophilic Substitutions on the Isoxazole Nucleus (if applicable)
Nucleophilic aromatic substitution (SNAr) on the isoxazole ring typically requires the presence of a good leaving group, such as a nitro group or a halogen, at a position activated for nucleophilic attack. rsc.orgbeilstein-journals.orgmdpi.com In the case of this compound, the isoxazole ring lacks such a leaving group, making direct nucleophilic substitution unlikely under standard conditions. The functionalization of the isoxazole ring through SNAr reactions has been demonstrated in 5-nitroisoxazole derivatives, where the nitro group is displaced by various nucleophiles. rsc.orgmdpi.com This highlights the necessity of an appropriate leaving group for such transformations to occur.
While direct substitution on the isoxazole nucleus of the title compound is not well-documented, modifications of the substituents attached to the ring are the primary means of altering its structure and properties.
Table 2: Summary of Substitution Reactions on the Isoxazole Nucleus
| Reaction Type | Applicability to this compound | Rationale |
| Electrophilic Substitution | Unlikely | The isoxazole ring is electron-deficient, making it generally unreactive towards electrophiles without strong activating groups. |
| Nucleophilic Substitution | Inapplicable | The absence of a suitable leaving group on the isoxazole ring prevents nucleophilic aromatic substitution reactions. |
Derivatives of 5 Amino 2 Methyloxazole 4 Carbohydrazide: Synthetic Access and Structural Diversity
Synthesis of N'-Substituted Derivatives of 5-Amino-2-methyloxazole-4-carbohydrazide
The primary amino group of the hydrazide moiety in this compound is a potent nucleophile, making it an ideal site for derivatization. The most common method for synthesizing N'-substituted derivatives involves a condensation reaction with various carbonyl compounds, such as aldehydes and ketones. dntb.gov.uaresearchgate.net This reaction is typically carried out by refluxing the carbohydrazide (B1668358) with the respective carbonyl compound in a suitable solvent, often ethanol (B145695), sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the formation of N'-alkylidene or N'-arylidene carbohydrazides, a class of Schiff bases. mdpi.com
The general reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). mdpi.com The reaction's efficiency can be influenced by the electronic nature of the substituents on the aldehyde or ketone; electron-withdrawing groups on an aromatic aldehyde, for instance, can enhance the electrophilicity of the carbonyl carbon and facilitate the reaction.
| Reactant | Carbonyl Compound | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| This compound | Aromatic Aldehydes (e.g., Benzaldehyde) | Ethanol | Reflux, catalytic acid | N'-(phenylmethylidene)carbohydrazide |
| This compound | Substituted Benzaldehydes | Ethanol | Reflux | N'-(substituted-benzylidene)carbohydrazide |
| This compound | Aliphatic Ketones (e.g., Acetone) | Methanol (B129727) | Stirring at room temperature | N'-(propan-2-ylidene)carbohydrazide |
Generation of Pyrimidine-Fused Isoxazole (B147169) Derivatives
The 5-amino-2-methyloxazole core is a key precursor for the synthesis of isoxazolo[5,4-d]pyrimidines, a class of fused heterocycles with significant biological interest. mdpi.comnih.gov These compounds are structural analogues of purine (B94841) bases. The synthesis typically involves the cyclization of the pyrimidine (B1678525) ring onto the existing, appropriately substituted oxazole (B20620) derivative. mdpi.com
One established pathway involves reacting the 5-aminooxazole moiety with reagents that can provide the necessary atoms to form the pyrimidine ring. For example, cyclocondensation reactions with β-ketoesters or their equivalents can lead to the formation of the fused pyrimidine ring. nih.gov The amino group at the C5 position of the oxazole and the nitrogen from the carbohydrazide can act as nucleophiles to react with a 1,3-dielectrophile, leading to ring closure. This approach allows for the introduction of various substituents on the newly formed pyrimidine ring, contributing to a library of structurally diverse isoxazolo[5,4-d]pyrimidine (B13100350) derivatives. semanticscholar.org The development of these compounds is a focal point of research due to their potential applications in medicinal chemistry. nih.govacs.org
Development of Diverse Heterocyclic Analogues
Beyond pyrimidine fusion, the this compound scaffold enables the synthesis of other important heterocyclic systems. For instance, the carbohydrazide functional group is a well-established precursor for 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
To form 1,3,4-thiadiazole (B1197879) derivatives, the carbohydrazide can first be converted to a hydrazinecarbothioamide (thiosemicarbazide) intermediate by reacting it with an appropriate isothiocyanate. nih.gov This intermediate can then undergo intramolecular cyclization, often under heating or oxidative conditions (e.g., using ferric chloride), to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov This multi-step procedure allows for the incorporation of diverse substituents, depending on the isothiocyanate used in the initial step. Such synthetic strategies highlight the utility of this compound in diversity-oriented synthesis to create libraries of novel heterocyclic compounds. nih.gov
Methodologies for Structural Characterization of Novel Derivatives
The unambiguous determination of the chemical structures of newly synthesized derivatives is paramount. A combination of modern spectroscopic techniques is employed for this purpose, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.
NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectra of derivatives of this compound, characteristic signals confirm the integrity of the core structure and the addition of new moieties. For instance, the methyl group protons on the oxazole ring typically appear as a sharp singlet. The protons of the amino group (-NH₂) and the amide (-CONH-) often present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. Upon formation of N'-substituted derivatives, the appearance of new signals corresponding to the added substituent (e.g., aromatic protons or the C=N-H proton) confirms the success of the reaction.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The carbon atoms of the oxazole ring appear at characteristic chemical shifts, with the C=O carbon of the carbohydrazide typically resonating at a downfield position (around 160-170 ppm). beilstein-journals.orgmdpi.com The formation of fused systems like isoxazolo[5,4-d]pyrimidines results in a more complex spectrum with distinct signals for the carbons in both heterocyclic rings, allowing for definitive structural assignment. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often used to establish the connectivity between protons and carbons, especially for complex structures. researchgate.net
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -CH₃ (on oxazole) | ~2.4 - 2.6 |
| ¹H | -NH₂ (on oxazole) | ~5.0 - 7.0 (broad) |
| ¹H | -CONH- | ~9.0 - 11.0 (broad) |
| ¹³C | -CH₃ (on oxazole) | ~10 - 15 |
| ¹³C | C=O (amide) | ~160 - 170 |
| ¹³C | Oxazole Ring Carbons | ~100 - 175 |
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands.
The presence of N-H bonds in the amino (-NH₂) and amide (-NH-) groups is confirmed by stretching vibrations in the 3100-3400 cm⁻¹ region. Primary amines typically show two distinct bands in this region corresponding to symmetric and asymmetric stretching. A strong, sharp absorption band is observed for the carbonyl (C=O) group of the amide, typically in the range of 1640-1680 cm⁻¹. Other important vibrations include the C=N stretching of the oxazole ring and the C-O stretching vibrations. Upon successful synthesis of N'-substituted derivatives, changes in the N-H region and the appearance of a C=N imine stretching band (around 1600-1650 cm⁻¹) can be observed. For fused pyrimidine derivatives, the spectrum will reflect the functional groups of the new heterocyclic system. researchgate.netmdpi.comnih.gov
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine/Amide (N-H) | Stretch | 3100 - 3400 | Medium-Strong |
| Amide (C=O) | Stretch | 1640 - 1680 | Strong |
| Imine/Oxazole (C=N) | Stretch | 1600 - 1660 | Medium-Variable |
| Oxazole (C-O) | Stretch | 1020 - 1250 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula.
In electrospray ionization (ESI-MS), derivatives of this compound typically show a prominent protonated molecular ion peak ([M+H]⁺). The mass of this ion is used to confirm that the desired reaction has occurred and that the product has the expected molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable clues about the molecule's structure. For example, the fragmentation of isoxazolo[5,4-d]pyrimidines often involves characteristic losses of small molecules or cleavage of the heterocyclic rings, which helps to confirm the fused ring structure. sapub.org This fragmentation data is crucial for distinguishing between potential isomers and verifying the final structure of the synthesized compounds. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For derivatives of this compound, this method provides definitive proof of constitution, configuration, and conformation, which is crucial for understanding structure-activity relationships. The technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a precise model of the electron density and, consequently, the atomic arrangement within the crystal lattice.
Similarly, the structure of hydrazone derivatives, which can be synthesized from carbohydrazides, has been unequivocally confirmed by X-ray crystallography. For example, the E-form of (E)-N-phenyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine was established through single-crystal X-ray analysis, providing crucial stereochemical information. nih.gov Furthermore, theoretical studies on the related 5-amino-3-methyl-isoxazole-4-carbohydrazide have utilized calculated data compared against experimental X-ray data to understand bonding and conformational possibilities. mdpi.com These examples underscore the power of X-ray crystallography in providing detailed structural insights into molecules containing the carbohydrazide moiety and related heterocyclic systems.
Table 1: Representative Crystallographic Data for Structurally Related Heterocyclic Compounds
| Compound Name | Crystal System | Space Group | Key Lattice Parameters | Reference |
|---|---|---|---|---|
| 5-Amino-1H-1,2,4-triazolium dinitramide | Monoclinic | P2(1)/c | a = 10.339(3) Å, b = 5.4800(17) Å, c = 14.180(4) Å, β = 108.621(5)° | rsc.org |
| (E)-N-phenyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine | Orthorhombic | P212121 | a = 5.2031(2) Å, b = 13.9118(6) Å, c = 25.5946(11) Å | nih.gov |
Chromatographic Techniques for Compound Purity and Analysis (e.g., TLC, HPLC, LC-MS)
Chromatographic methods are fundamental tools for the separation, identification, and purification of synthetic compounds, including derivatives of this compound. These techniques are routinely applied to monitor reaction progress, assess the purity of final products, and quantify analytes in various matrices.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of carbohydrazide derivatives, TLC is employed to track the consumption of starting materials (e.g., esters) and the formation of the desired carbohydrazide product. ekb.eg By comparing the retention factor (Rf) of spots on the TLC plate corresponding to the starting material, the product, and any byproducts, chemists can determine the optimal reaction time and conditions. It is also used to confirm the success of subsequent steps, such as deblocking reactions where the disappearance of the protected compound's spot indicates reaction completion. ekb.eg
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of chemical compounds. It offers high resolution and sensitivity, making it ideal for assessing the purity of synthesized this compound derivatives. For instance, the purity of related compounds like 5-methyloxazole-4-carboxylic acid is often specified as ≥95% as determined by HPLC. jk-sci.com In research involving peptide synthesis with related building blocks like 5-amino-3-methyl-isoxazole-4-carboxylic acid, HPLC analysis is a standard method to analyze the reaction mixture and the final product. mdpi.com The technique allows for the separation of the target compound from unreacted starting materials and impurities, with the peak area providing a quantitative measure of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures, providing not only retention time data but also mass-to-charge ratio (m/z) information that aids in structural elucidation and confirmation.
LC-MS is used to analyze crude reaction products, as demonstrated in the synthesis of peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid, where it can identify the protonated molecular ion ([M+H]+) of the desired product. mdpi.com Furthermore, validated LC-MS/MS methods have been developed for the quantitative analysis of structurally similar compounds like 5-aminoimidazole-4-carboxamide (B1664886) (AICA) in biological matrices such as human plasma. nih.gov Such methods exhibit high sensitivity and specificity, often employing multiple reaction monitoring (MRM) for accurate quantification. nih.gov The development of an ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-ToF-MS) method for 4(5)-methylimidazole further showcases the advanced capabilities of modern LC-MS techniques for analyzing related heterocyclic compounds. mdpi.com
Table 2: Exemplary LC-MS Conditions for Analysis of Related Amino-Heterocyclic Compounds
| Analyte | Column | Mobile Phase | Detection Mode | Application | Reference |
|---|---|---|---|---|---|
| 5-Aminoimidazole-4-carboxamide (AICA) | Hypersil ODS2 | Methanol-water (68:32, v/v) | ESI+, Multiple Reaction Monitoring (MRM) | Quantification in human plasma | nih.gov |
| Peptide from 5-amino-3-methyl-isoxazole-4-carboxylic acid | Not specified | Not specified | ESI-MS | Analysis of crude synthesis product | mdpi.com |
| 4(5)-Methylimidazole | Not specified | Not specified | ESI+, UPLC-Q-ToF-MS | Determination in aqueous model systems | mdpi.com |
Mechanistic Investigations of Reactions Involving 5 Amino 2 Methyloxazole 4 Carbohydrazide
Proposed Reaction Mechanisms for Condensation and Cyclization Pathways
The carbohydrazide (B1668358) moiety, -C(=O)NHNH₂, is a potent binucleophile, capable of reacting with electrophiles, most commonly carbonyl compounds, to initiate condensation and subsequent cyclization reactions.
Condensation to Form Hydrazones: The initial reaction between 5-Amino-2-methyloxazole-4-carbohydrazide and an aldehyde or ketone follows a nucleophilic addition-elimination mechanism to form a hydrazone. researchgate.net This process typically occurs in two main steps:
Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govtorrinomedica.it
Dehydration: This intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), resulting in the corresponding N-acylhydrazone. nih.gov This step is often catalyzed by acid.
Cyclization Pathways: The resulting N-acylhydrazone is a versatile intermediate for the synthesis of various five- and six-membered heterocyclic rings. The specific pathway depends on the structure of the carbonyl compound used and the reaction conditions.
Formation of 1,3,4-Oxadiazoles: In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), the hydrazone intermediate can undergo intramolecular cyclization. The oxygen of the amide group can attack the imine carbon, followed by dehydration to yield a 1,3,4-oxadiazole (B1194373) ring. researchgate.net
Formation of Pyrazoles: Reaction with β-dicarbonyl compounds (like 1,3-diketones) provides a pathway to pyrazole (B372694) derivatives. The initial condensation occurs at one carbonyl group. The resulting hydrazone intermediate can then undergo an intramolecular cyclization via the attack of the secondary nitrogen of the hydrazone onto the second carbonyl group, followed by dehydration to form the aromatic pyrazole ring. researchgate.net
Formation of Thiazoles and Other Heterocycles: By reacting the hydrazone intermediate with reagents containing both an electrophilic center and a leaving group, or with α-haloketones, further heterocyclization can occur to form rings such as thiazoles. nih.gov
The amino group (-NH₂) at the C5 position of the oxazole (B20620) ring may influence the reactivity and regioselectivity of these reactions, potentially participating in cyclization or altering the electronic properties of the carbohydrazide moiety. nih.gov
Role of Catalysts in Reaction Mechanism and Selectivity (e.g., Indium(III) trifluoromethanesulfonate)
Catalysts are crucial for controlling the rate and selectivity of condensation and cyclization reactions involving hydrazides. Acid catalysts, both Brønsted and Lewis types, are commonly employed.
General Acid Catalysis: In a typical acid-catalyzed mechanism for hydrazone formation, a proton source protonates the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide. nih.gov The acid also facilitates the subsequent dehydration of the carbinolamine intermediate by protonating the hydroxyl group, turning it into a better leaving group (H₂O). nih.govmdpi.com
Lewis Acid Catalysis: Lewis acids, such as Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), are highly effective catalysts for these transformations. researchgate.netorganic-chemistry.org The mechanism involves the coordination of the Lewis acid (e.g., the In³⁺ ion) to the oxygen atom of the carbonyl group. researchgate.netmdpi.com This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and activating it for a facile nucleophilic attack by the hydrazide. rsc.orgnih.gov
A proposed mechanism for the In(OTf)₃-catalyzed condensation would be:
Activation: The In(OTf)₃ coordinates to the carbonyl oxygen of the aldehyde or ketone.
Nucleophilic Attack: The terminal nitrogen of this compound attacks the activated carbonyl carbon.
Dehydration: The catalyst assists in the elimination of water from the resulting intermediate to form the hydrazone.
Indium(III) trifluoromethanesulfonate is a particularly attractive catalyst due to its high Lewis acidity, water stability, and reusability. researchgate.net Its ability to function in both organic and aqueous media makes it versatile for a range of synthetic applications. researchgate.net The use of a specific catalyst can also govern the selectivity of the reaction, directing the intermediates toward a desired cyclization pathway over others, although specific studies on selectivity for this substrate are lacking.
Elucidation of Intermediate Species and Transition States
The multi-step nature of condensation and cyclization reactions involves several key intermediates and high-energy transition states.
Intermediate Species:
Tetrahedral Intermediate (Carbinolamine): As mentioned, the first key intermediate formed upon the nucleophilic attack of the hydrazide on the carbonyl group is the tetrahedral carbinolamine. This species is typically transient and not isolated. nih.govtorrinomedica.it
Hydrazone: The product of the initial condensation, the N-acylhydrazone, is often a stable and isolable intermediate. wikipedia.orgnih.gov It serves as the direct precursor for subsequent cyclization steps. The geometry of hydrazones is predominantly the E configuration. nih.gov
Cyclic Intermediates: During cyclization, non-aromatic heterocyclic intermediates are formed. For instance, in the formation of pyrazoles from β-diketones, a 5-hydroxy-pyrazoline is a key intermediate before the final dehydration step that leads to the aromatic pyrazole ring. researchgate.net
Transition States: Transition states are fleeting, high-energy configurations that cannot be isolated but are characterized computationally or inferred from kinetic data.
Condensation Transition State: The rate-determining step in many hydrazone formations is the acid-catalyzed dehydration of the tetrahedral intermediate. The transition state for this step involves the partial breaking of the C-O and N-H bonds and the partial formation of the C=N double bond and a water molecule. nih.gov
Cyclization Transition State: For the intramolecular cyclization step, the transition state involves the approach of a nucleophilic atom (e.g., amide oxygen or nitrogen) to an electrophilic center within the same molecule, leading to the formation of the new ring. The geometry of the molecule must adopt a specific conformation to allow this to happen.
The precise structures of these intermediates and transition states are often elucidated using a combination of spectroscopic methods and computational studies, such as Density Functional Theory (DFT). nih.govresearchgate.net
Kinetic Studies and Rate-Determining Steps (if relevant research exists)
While specific kinetic studies for reactions of this compound were not found, research on the parent compound, carbohydrazide, and the general mechanism of hydrazone formation provides insight into the likely kinetics and rate-determining steps (RDS).
Rate-Determining Step: In the pH range of approximately 3 to 7, the rate-determining step is typically the acid-catalyzed dehydration of the tetrahedral carbinolamine intermediate. The initial nucleophilic attack is generally fast and reversible. nih.gov
Effect of pH: The reaction rate slows down at very low pH because the hydrazide nucleophile becomes extensively protonated, forming an unreactive hydrazinium (B103819) ion, thereby decreasing the concentration of the active nucleophile. nih.gov At high pH, the reaction is slow because there is insufficient acid to effectively catalyze the dehydration step.
The table below summarizes findings from kinetic studies on the parent carbohydrazide molecule, which can serve as an analogue for predicting the behavior of its oxazole derivative.
These studies indicate that reactions involving the carbohydrazide moiety are sensitive to the concentrations of the substrate, reagent, and catalyst, with complex rate laws often observed.
Table of Mentioned Compounds
Computational and Theoretical Studies on 5 Amino 2 Methyloxazole 4 Carbohydrazide Systems
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Methods like Ab Initio, Density Functional Theory (DFT), and specifically the B3LYP level of theory, are instrumental in predicting the optimized geometry and electronic landscape of molecules. For systems analogous to 5-Amino-2-methyloxazole-4-carbohydrazide, such as other oxazole (B20620) derivatives, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to determine the most stable three-dimensional arrangement of atoms. irjweb.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Analysis of Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
For related heterocyclic systems, the HOMO is often localized on the electron-rich portions of the molecule, such as the amino group and the heterocyclic ring, while the LUMO is typically distributed over the electron-deficient regions. This distribution dictates how the molecule will interact with other chemical species. The HOMO-LUMO gap provides insights into the charge transfer possibilities within the molecule. researchgate.net
Below is a table illustrating typical HOMO-LUMO energy values and the energy gap for a representative oxazole derivative, as calculated using DFT methods.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Note: The data in this table is illustrative and based on calculations for similar oxazole systems. The actual values for this compound may vary.
Atomic Charge Distribution Analysis
Atomic charge distribution analysis provides a quantitative measure of the partial charges on each atom within a molecule. This information is crucial for understanding the molecule's polarity, electrostatic interactions, and reactive sites. In a study on related 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides, geometry optimization and descriptor calculations were performed using DFT at the B3LYP/6-31g* level, which would include the determination of atomic charges. researchgate.net Typically, electronegative atoms like oxygen and nitrogen exhibit negative partial charges, indicating regions of high electron density, while hydrogen and certain carbon atoms carry positive partial charges. This charge distribution is fundamental to predicting how the molecule will interact with biological targets or other reactants.
Conformational Analysis and Tautomeric Equilibria Studies
Molecules with flexible bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which are at the lowest energy states. Furthermore, molecules like this compound can potentially exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Computational studies are essential for determining the relative energies of these conformers and tautomers, thereby predicting the most likely structures to be observed.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling can predict the reactivity and selectivity of a molecule towards various chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and atomic charges, regions of the molecule that are more susceptible to electrophilic or nucleophilic attack can be identified. nih.gov For instance, atoms with a high negative charge are likely to be attacked by electrophiles, while those with a high positive charge are prone to nucleophilic attack. This information is invaluable for designing synthetic routes and understanding the molecule's chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. nih.gov The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov Green represents areas of neutral potential. nih.gov
Role of 5 Amino 2 Methyloxazole 4 Carbohydrazide As a Versatile Synthetic Building Block
Utilization in the Construction of Diverse Chemical Libraries
The structure of 5-amino-2-methyloxazole-4-carbohydrazide is well-suited for diversity-oriented synthesis, a strategy aimed at rapidly generating collections of structurally diverse small molecules known as chemical libraries. These libraries are instrumental in high-throughput screening for the discovery of new drug candidates and biological probes.
Heterocyclic amino acids and related compounds are valuable building blocks for creating synthetic DNA-encoded compound libraries, which are used to discover small molecule protein ligands. beilstein-journals.org The 5-amino-2-methyloxazole core of the title compound provides a rigid scaffold that can be systematically decorated. The carbohydrazide (B1668358) group, in particular, offers a versatile handle for diversification. It can readily react with a library of aldehydes and ketones to form a wide array of hydrazone derivatives, introducing significant molecular diversity in a single, high-yielding step.
Furthermore, the amino group and the hydrazide moiety can serve as points of attachment to a solid support, facilitating solid-phase synthesis of compound libraries. This approach allows for the efficient construction of molecules and simplifies the purification process. The ability to generate large libraries of compounds based on the 5-amino-2-methyloxazole scaffold makes this building block highly attractive for modern drug discovery programs. beilstein-journals.org
Precursor for Advanced Heterocyclic Scaffolds and Chemical Probes
The multiple reactive sites on this compound make it an excellent starting material for the synthesis of more complex, fused heterocyclic systems and other advanced scaffolds. The carbohydrazide functional group is a well-established precursor for various five-membered heterocycles. For instance, through condensation and cyclization reactions, it can be converted into:
1,3,4-Oxadiazoles: By reacting with carbon disulfide in a basic medium. uobaghdad.edu.iq
1,2,4-Triazoles: Following reaction with a thiosemicarbazide (B42300) and subsequent ring closure. uobaghdad.edu.iq
Pyrazoles: Through condensation with 1,3-dicarbonyl compounds.
Simultaneously, the 5-amino group can participate in cyclization reactions with bielectrophilic reagents to form fused ring systems, such as oxazolo[5,4-d]pyrimidines. The ability to selectively engage either the carbohydrazide or the amino group allows for the stepwise construction of intricate molecular architectures. These advanced scaffolds, often possessing rigid conformations, are highly sought after in the design of chemical probes, enzyme inhibitors, and receptor ligands, where a well-defined three-dimensional structure is crucial for biological activity. The synthesis of peptidomimetics based on 2-aminoalkyloxazole-4- and -5-carboxylic acids has been successfully investigated, highlighting the utility of this core structure in creating complex molecules. researchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound
| Functional Group | Reagent(s) | Resulting Heterocycle |
| 4-Carbohydrazide | Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole (B1194373) |
| 4-Carbohydrazide | 1,3-Diketones | Pyrazole (B372694) |
| 4-Carbohydrazide | Isothiocyanates | 1,3,4-Thiadiazole (B1197879) |
| 5-Amino Group | β-Ketoesters | Fused Pyrimidinone |
| 5-Amino Group | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Fused Pyrimidine (B1678525) |
Application as a Non-Proteinogenic Amino Acid Analog in Peptide Synthesis (e.g., α/β-Mixed Peptides)
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code. mdpi.com Their incorporation into peptides is a powerful strategy to create peptidomimetics with enhanced metabolic stability, improved pharmacokinetic properties, and unique conformational constraints. nih.gov The 5-amino-2-methyloxazole-4-carboxylic acid, the parent acid of the title carbohydrazide, can be classified as a constrained β-amino acid analog. nih.gov
The isoxazole (B147169) analog, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptides to create novel α/β-mixed peptide hybrids. nih.gov This demonstrates the feasibility of using such heterocyclic building blocks in solid-phase peptide synthesis. nih.gov By introducing the 5-amino-2-methyloxazole core into a peptide chain, chemists can induce specific secondary structures, such as turns and helices, which can be critical for biological activity. This structural modification can protect the peptide from degradation by proteases, thereby extending its half-life in biological systems. nih.gov
The carbohydrazide moiety itself can be used as a linker to conjugate peptides to other molecules, such as fluorescent tags or cytotoxic drugs, or to cyclize peptides, which can enhance receptor binding affinity and selectivity.
Development of Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. clockss.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity. clockss.orgacs.org
Aminoazoles are recognized as excellent building blocks for MCRs due to the presence of multiple nucleophilic centers. clockss.org this compound is an ideal candidate for the development of novel MCRs. Both the exocyclic 5-amino group and the carbohydrazide moiety can act as nucleophiles. For example:
The 5-amino group can participate in MCRs analogous to the Biginelli or Hantzsch reactions, condensing with an aldehyde and a β-dicarbonyl compound to produce fused dihydropyrimidine (B8664642) systems. nih.govnih.gov
The carbohydrazide moiety can react with aldehydes and isocyanides in Ugi-type MCRs to generate complex acyclic structures or serve as the nucleophilic component in the synthesis of various heterocyclic systems. acs.org
The development of MCRs utilizing this building block would provide rapid access to libraries of novel, highly functionalized oxazole (B20620) derivatives, which would be valuable for screening in various biological assays. researchgate.netnih.gov The versatility of aminoazoles in MCRs allows for the synthesis of different heterocyclic systems from the same set of building blocks simply by modifying the reaction conditions. nih.gov
Structure Reactivity Relationships and Electronic Property Correlations in 5 Amino 2 Methyloxazole 4 Carbohydrazide Derivatives
Influence of Substituent Effects on Chemical Reactivity and Reaction Outcomes
The introduction of various substituents to the core structure of 5-amino-2-methyloxazole-4-carbohydrazide can significantly alter its chemical reactivity and the outcome of its reactions. While direct quantitative structure-activity relationship (QSAR) studies on this specific compound are not extensively documented, principles from analogous heterocyclic systems, such as thiadiazole and pyrazine (B50134) derivatives, offer valuable insights into the potential effects.
The reactivity of the carbohydrazide (B1668358) moiety is particularly susceptible to the electronic nature of substituents on the oxazole (B20620) ring. Electron-donating groups (EDGs) are expected to increase the nucleophilicity of the terminal amino group of the hydrazide, thereby enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) would decrease this nucleophilicity, potentially slowing down reactions such as condensation with carbonyl compounds.
In a study on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors, it was observed that the presence of an amide function in the vicinity of a sulfonamide group was a key determinant for the inhibitory activity against matrix metalloproteinases (MMPs). nih.gov This suggests that the arrangement and nature of functional groups can lead to specific biological interactions. Furthermore, the study indicated that an increase in the number of fluorine atoms on an aromatic ring substituent could augment inhibitory activity, likely through hydrogen bond interactions. nih.gov
For derivatives of this compound, a similar trend can be anticipated. The introduction of substituents capable of forming strong hydrogen bonds could enhance the binding affinity of these molecules to biological targets. The following table illustrates the potential impact of different substituents on the reactivity of the carbohydrazide functional group.
| Substituent at C5-amino group or on an N'-aryl group | Electronic Effect | Expected Impact on Carbohydrazide Nucleophilicity | Potential Reaction Outcome |
| -OCH₃ | Electron-donating | Increase | Faster condensation with aldehydes/ketones |
| -Cl | Electron-withdrawing | Decrease | Slower condensation with aldehydes/ketones |
| -NO₂ | Strongly electron-withdrawing | Significant decrease | Potential for alternative reaction pathways |
| -OH | Electron-donating (by resonance) | Increase | Enhanced reactivity, potential for H-bonding |
This table is illustrative and based on general principles of electronic effects.
Correlation between Electronic Properties and Synthetic Efficiency
In the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the reduction of a nitro group to an amino group is a key step. The efficiency of this reduction can be influenced by the electronic environment within the molecule. Similarly, in the synthesis of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, the condensation reaction between the carbohydrazide and various aromatic aldehydes is the final step. The yield of this reaction is dependent on the electrophilicity of the aldehyde, which is modulated by the substituents on the aromatic ring.
QSAR studies on other heterocyclic compounds have demonstrated a correlation between physicochemical properties, such as the octanol/water partition coefficient (SlogP), and biological activity. scispace.com While this is not a direct measure of synthetic efficiency, it highlights the importance of electronic and steric parameters in molecular interactions, which are also at play during a chemical synthesis. A higher synthetic yield is often achieved when the electronic and steric properties of the reactants are optimally aligned for the transition state of the desired reaction.
| Precursor Substituent | Electronic Property | Expected Impact on Synthetic Step | Consequence for Efficiency |
| Electron-withdrawing group | Increased electrophilicity of a carbonyl carbon | Faster nucleophilic attack | Potentially higher yield in condensation reactions |
| Electron-donating group | Increased nucleophilicity of an amino group | Faster reaction with electrophiles | Potentially higher yield in acylation reactions |
| Bulky substituent | Steric hindrance | Slower reaction rate | Potentially lower yield |
This table provides a generalized correlation based on established chemical principles.
Steric Hindrance and Conformational Effects on Reaction Pathways
Steric hindrance and the resulting conformational preferences of this compound derivatives can play a crucial role in directing the pathways of their reactions. The presence of bulky substituents near the reactive carbohydrazide moiety can shield it from attack by other reagents, thereby slowing down or even inhibiting a reaction.
For example, if a large substituent is placed on the C5-amino group or on the nitrogen atom of the hydrazide that is closer to the oxazole ring, it could restrict the rotation around the C4-C(O) bond and the N-N bond of the hydrazide. This restricted rotation would lead to a preferred conformation that might not be optimal for a specific reaction to occur.
In the synthesis of peptides involving 5-amino-3-methyl-isoxazole-4-carboxylic acid, the reactivity of the amino group was found to be influenced by its chemical environment. mdpi.com Similarly, for this compound, bulky groups attached to the terminal nitrogen of the hydrazide could hinder its condensation with sterically demanding ketones. This could lead to the preferential formation of a product from reaction with a less hindered aldehyde if both are present in the reaction mixture.
Conformational effects are also significant. The planarity of the isoxazole (B147169) ring, as observed in related structures, suggests that substituents in the plane of the ring could have a more pronounced steric effect on adjacent functional groups. iucr.orgiucr.org Any deviation from this planarity, caused by bulky groups, could alter the reactivity of the molecule.
Role of Intramolecular Hydrogen Bonding in Molecular Conformation and Reactivity
Intramolecular hydrogen bonding is a key factor in determining the conformation and, consequently, the reactivity of this compound and its derivatives. Crystal structure analyses of closely related compounds have revealed the presence of such bonds. For instance, in N′-[(E)-2-Hydroxybenzylidene]-5-methylisoxazole-4-carbohydrazide monohydrate, an intramolecular O-H···N hydrogen bond stabilizes the molecular conformation. nih.gov Similarly, the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate shows a planar conformation supported by an intramolecular N-H···O hydrogen bond. iucr.orgiucr.org
In this compound, there is a potential for an intramolecular hydrogen bond between the amino group at the C5 position and the carbonyl oxygen of the carbohydrazide. This interaction would create a stable six-membered ring-like structure, which would rigidify the molecule and hold the carbohydrazide moiety in a specific orientation relative to the oxazole ring.
This fixed conformation can have a significant impact on reactivity. It might pre-organize the molecule for a specific reaction, thereby enhancing its rate. Conversely, it could also hinder a reaction if the required conformation for the transition state is different from the one stabilized by the intramolecular hydrogen bond. The presence of this hydrogen bond could also influence the acidity and basicity of the involved functional groups, further modulating the chemical reactivity of the molecule.
| Potential Intramolecular Hydrogen Bond | Stabilized Conformation | Impact on Reactivity |
| C5-NH₂ ··· O=C (carbohydrazide) | Planar, rigid structure | May enhance cyclization reactions; may hinder reactions requiring free rotation of the carbohydrazide group. |
| N'-substituent-OH ··· N (oxazole) | Planar conformation of the N'-substituent relative to the oxazole ring | Could influence the electronic properties of the oxazole ring and the reactivity of the carbohydrazide. |
This table outlines potential intramolecular hydrogen bonds and their likely consequences based on studies of similar molecules.
Conclusion and Future Research Directions
Synthesis and Reactivity Advancements in 5-Amino-2-methyloxazole-4-carbohydrazide Chemistry
A thorough investigation of scientific databases and chemical literature indicates a notable absence of published research detailing the specific synthesis and reactivity of this compound. While the synthesis of the precursor, ethyl 5-amino-2-methyloxazole-4-carboxylate, is documented, the subsequent conversion to the corresponding carbohydrazide (B1668358) via reaction with hydrazine (B178648) hydrate (B1144303) has not been explicitly described in available literature.
The reactivity of this compound remains similarly uncharted territory. However, studies on the closely related isomer, 5-amino-3-methylisoxazole-4-carbohydrazide, have shown that the hydrazide moiety is a reactive handle. For instance, it readily participates in reactions with isocyanates and isothiocyanates to form semicarbazides and thiosemicarbazides, and undergoes aza-Michael additions with N-maleimides. ptfarm.plmdpi-res.comnih.govnih.gov Furthermore, it has been noted that the 5-amino group on the isoxazole (B147169) ring can exhibit imine-like character, suggesting a nuanced reactivity profile that could be explored. mdpi.com These findings for a related isomer suggest that the title compound likely possesses a versatile chemical nature, though direct experimental evidence is currently lacking.
Emerging Methodologies for Structural Modification and Functionalization
There are no specific emerging methodologies reported in the literature for the structural modification and functionalization of this compound. The field of 5-amino-oxazole chemistry, more broadly, has seen the development of various synthetic strategies that could potentially be adapted for this purpose. These include modern catalytic methods for the formation of the oxazole (B20620) ring and subsequent C-H functionalization or N-arylation techniques. iucr.orgmdpi.com However, the application of such methods to a molecule bearing a carbohydrazide functional group would require dedicated investigation to ensure compatibility and selectivity.
Prospects for Novel Synthetic Transformations and Applications of the Compound
Given the absence of foundational research, the prospects for novel synthetic transformations and applications of this compound are entirely speculative but grounded in the known utility of its constituent parts. The carbohydrazide moiety is a well-established precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves important pharmacophores.
The amino-oxazole scaffold is present in a number of biologically active compounds. Research on analogous structures, such as derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide, has pointed towards potential anti-inflammatory and antibacterial applications. researchgate.netgrafiati.comnih.gov This suggests that this compound could serve as a valuable building block in medicinal chemistry, warranting future screening and derivatization studies.
Opportunities for Advanced Computational Chemistry in Understanding its Behavior
At present, there are no published computational chemistry studies specifically focused on this compound. The application of computational methods to this molecule presents a significant opportunity to predict its properties and guide future experimental work.
For the related 5-amino-3-methylisoxazole-4-carbohydrazide and its derivatives, computational techniques such as Density Functional Theory (DFT) have been employed for geometry optimization to understand structure-activity relationships. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis has also been used to gain insights into electronic structure and bonding. mdpi.com Similar computational approaches could be applied to this compound to:
Determine its three-dimensional structure and conformational preferences.
Calculate its molecular orbital energies (HOMO-LUMO) to predict reactivity.
Model its interaction with potential biological targets through molecular docking.
Predict its spectroscopic signatures (e.g., NMR, IR) to aid in its eventual synthesis and characterization.
Such in silico studies would provide a valuable theoretical foundation for this unexplored compound, potentially accelerating its development and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
